2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide
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Overview
Description
The compound “2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide” is a derivative of benzothiazole . Benzothiazole derivatives have been studied extensively due to their wide range of biological activities and are part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A specific example of a synthesis method involves a one-pot three-component Knoevenagel condensation reaction .Chemical Reactions Analysis
Benzothiazole derivatives have been involved in various chemical reactions. For instance, a reaction involving 2-aminothiophenol and aldehydes in an air/DMSO oxidant system provides 2-aroylbenzothiazoles . Another reaction involves the condensation of 2-aminothiophenol with aromatic aldehydes .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide:
Anticonvulsant Activity
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-phenylacetamide has been studied for its potential anticonvulsant properties. Research indicates that derivatives of benzothiazole exhibit significant anticonvulsant activity, making them promising candidates for the development of new antiepileptic drugs. These compounds have shown efficacy in various seizure models, including the 6 Hz psychomotor seizure test .
Antimicrobial Properties
This compound has also been explored for its antimicrobial activity. Benzothiazole derivatives, including 2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide, have demonstrated effectiveness against a range of bacterial and fungal pathogens. This makes them potential candidates for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi .
Anticancer Activity
Research has shown that benzothiazole derivatives can exhibit anticancer properties. 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-phenylacetamide has been investigated for its ability to inhibit the growth of cancer cells. Studies suggest that these compounds can induce apoptosis (programmed cell death) in cancer cells, making them potential candidates for cancer therapy .
Future Directions
The future directions for the study of “2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide” and similar compounds could involve further exploration of their biological activities, potential therapeutic applications, and development of more efficient synthesis methods. The search for newer, more effective, and less toxic anticonvulsants is one area of interest .
Mechanism of Action
Target of Action
The primary targets of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide are epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and synaptic transmission, which are key processes in the pathophysiology of epilepsy.
Mode of Action
2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide interacts with its targets by binding to these receptors and modulating their activity . This interaction results in the inhibition of neuronal excitability and reduction of abnormal electrical activity in the brain, thereby controlling seizures.
Biochemical Pathways
The action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide affects the GABAergic and glutamatergic pathways, which are the main inhibitory and excitatory neurotransmitter systems in the brain, respectively . By enhancing GABAergic inhibition and reducing glutamatergic excitation, this compound helps to restore the balance of excitation and inhibition in the brain, thereby reducing the occurrence of seizures.
Pharmacokinetics
A computational study was carried out for the prediction of pharmacokinetic properties
Result of Action
The molecular and cellular effects of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide’s action include the modulation of neuronal excitability and synaptic transmission . This leads to a reduction in abnormal electrical activity in the brain, thereby controlling seizures.
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c18-14(16-11-6-2-1-3-7-11)10-19-15-17-12-8-4-5-9-13(12)20-15/h1-9H,10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVDQOWEIHSEKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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